tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1353498-18-6
VCID: VC3060480
InChI: InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-10-5-7-15(14-21)9-11-23-17-8-4-6-16(12-17)13-20/h4,6,8,12,15H,5,7,9-11,13-14,20H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate

CAS No.: 1353498-18-6

Cat. No.: VC3060480

Molecular Formula: C19H30N2O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate - 1353498-18-6

Specification

CAS No. 1353498-18-6
Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
IUPAC Name tert-butyl 3-[2-[3-(aminomethyl)phenoxy]ethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-10-5-7-15(14-21)9-11-23-17-8-4-6-16(12-17)13-20/h4,6,8,12,15H,5,7,9-11,13-14,20H2,1-3H3
Standard InChI Key YAZKNBUUFMQLBP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN

Introduction

Chemical Identity and Structural Characterization

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate is an organic compound featuring multiple functional groups, including a piperidine ring, a phenoxy moiety, and an aminomethyl substituent. The compound's structure represents a complex molecular architecture that combines several pharmacologically relevant features within a single molecule.

Identification Parameters

The compound is characterized by several key identifiers that distinguish it in chemical databases and literature:

ParameterValue
CAS Registry Number1353498-18-6
Molecular FormulaC₁₉H₃₀N₂O₃
Molecular Weight334.5 g/mol
IUPAC Nametert-butyl 3-[2-[3-(aminomethyl)phenoxy]ethyl]piperidine-1-carboxylate
Standard InChIInChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-10-5-7-15(14-21)9-11-23-17-8-4-6-16(12-17)13-20/h4,6,8,12,15H,5,7,9-11,13-14,20H2,1-3H3
Standard InChIKeyYAZKNBUUFMQLBP-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN
PubChem Compound ID54775316

These parameters provide a comprehensive foundation for the unambiguous identification of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate in chemical databases and literature .

Structural Components and Features

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate contains several notable structural elements that contribute to its chemical behavior and potential applications.

Key Functional Groups

The molecule contains multiple functional groups that are important to its chemical behavior:

  • Piperidine Ring: A six-membered heterocyclic structure containing nitrogen, which serves as a common scaffold in many bioactive compounds.

  • tert-Butoxycarbonyl (Boc) Group: Attached to the piperidine nitrogen, this protective group is commonly used in organic synthesis and can be selectively removed under acidic conditions.

  • Phenoxy Linkage: The phenyl ring is connected to the ethyl chain via an ether bond.

  • Aminomethyl Group: A primary amine attached to the phenyl ring, providing a site for potential functionalization or hydrogen bonding.

These structural components suggest potential applications in synthetic organic chemistry, particularly as an intermediate in the synthesis of more complex molecules .

Structural Comparison with Related Compounds

Several structurally related compounds exist which share partial structural similarities:

CompoundStructural RelationshipDistinguishing Feature
tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylateContains the same piperidine-Boc coreLacks the phenoxy linkage
3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochlorideSimilar phenoxy-ethyl-piperidine backboneHas tert-butyl on phenyl instead of aminomethyl
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateSimilar piperidine-Boc and aminomethyl groupsAminomethyl directly on piperidine ring instead of phenyl

The structural differences between these compounds highlight the unique arrangement of functional groups in tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate, which likely contributes to its specific chemical properties and potential applications .

Applications and Research Context

Related Research

Research on related compounds with the piperidine-Boc scaffold indicates ongoing interest in this class of molecules:

  • Pharmaceutical Applications: Piperidine derivatives have been extensively studied for their potential therapeutic applications across multiple disease areas.

  • Structure-Activity Relationships: Research on related compounds has explored how structural modifications affect biological activity and physicochemical properties.

  • Synthetic Methodology: Development of efficient synthetic routes to access these structurally complex molecules continues to be an active area of research.

These research directions provide context for understanding the potential significance of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate in chemical and pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator